3-Carboxy-4-hydroxyphenylacetone
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Overview
Description
3-Carboxy-4-hydroxyphenylacetone is a chemical compound with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol . . This compound is characterized by the presence of a carboxyl group, a hydroxyl group, and a phenylacetone moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-4-hydroxyphenylacetone can be achieved through several methods. One common approach involves the condensation of 4-hydroxybenzaldehyde with acetic anhydride, followed by oxidation to introduce the carboxyl group. The reaction conditions typically involve the use of a catalyst such as sulfuric acid and a temperature range of 60-80°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of green chemistry principles, such as solvent-free reactions and renewable feedstocks, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Carboxy-4-hydroxyphenylacetone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-Carboxy-4-hydroxyphenylacetone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Carboxy-4-hydroxyphenylacetone involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The presence of the hydroxyl and carboxyl groups allows it to form hydrogen bonds and interact with various biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetone: A para-hydroxy analog of phenylacetone, known for its role as a metabolite of amphetamine.
3-Carboxy-4-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a ketone.
3-Carboxy-4-hydroxybenzoic acid: Similar structure but lacks the acetone moiety.
Uniqueness
3-Carboxy-4-hydroxyphenylacetone is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential for various scientific and industrial uses .
Properties
Molecular Formula |
C10H10O4 |
---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2-hydroxy-5-(2-oxopropyl)benzoic acid |
InChI |
InChI=1S/C10H10O4/c1-6(11)4-7-2-3-9(12)8(5-7)10(13)14/h2-3,5,12H,4H2,1H3,(H,13,14) |
InChI Key |
PXSIJBKXPKQOJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
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